The compound is synthesized from various steroid precursors, particularly from 4-androstene derivatives. It falls under the category of anabolic agents and is recognized for its potential applications in treating conditions related to estrogen excess. Its classification as a prohibited substance by the World Anti-Doping Agency highlights its significance in sports pharmacology .
The synthesis of 7-Benzylandrosta-1,4,6-triene-3,17-dione involves several key steps:
For example, one method describes the reaction of 7-substituted 4-androstene-3,17-diones with DDQ resulting in the formation of various 7-substituted androsta-1,4,6-trienes .
The molecular formula of 7-Benzylandrosta-1,4,6-triene-3,17-dione is C19H22O2. The structure features:
Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to elucidate the structure further by providing detailed information about the hydrogen and carbon environments within the molecule .
7-Benzylandrosta-1,4,6-triene-3,17-dione participates in various chemical reactions:
The mechanism of action for 7-Benzylandrosta-1,4,6-triene-3,17-dione involves:
The physical and chemical properties of 7-Benzylandrosta-1,4,6-triene-3,17-dione include:
These properties are crucial for understanding how the compound behaves under various experimental conditions and its potential pharmacokinetics .
7-Benzylandrosta-1,4,6-triene-3,17-dione has several notable applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2